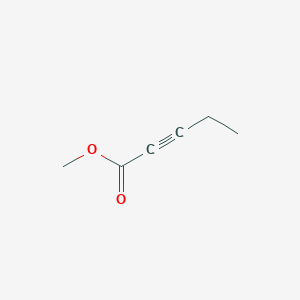

METHYL 2-PENTYNOATE

Beschreibung

Contextualization within Alkynoate Ester Chemistry

Alkynoate esters, including methyl 2-pentynoate, are a class of organic compounds featuring both an alkyne (carbon-carbon triple bond) and an ester functional group. The presence of the electron-withdrawing ester group adjacent to the alkyne significantly influences the electronic properties and reactivity of the triple bond. This makes alkynoate esters valuable substrates in a range of chemical reactions, particularly those involving nucleophilic additions and cycloaddition reactions. The alkynoate structure provides a rigid linear geometry around the triple bond, which can be exploited in the design of complex molecular architectures.

Strategic Importance as a Synthetic Intermediate and Building Block

This compound serves as a strategic intermediate and building block in organic synthesis due to its bifunctional nature. The alkyne moiety can undergo various reactions such as hydrogenation, halogenation, hydrothiolation dokumen.pubdntb.gov.ua, and Sonogashira couplings, while the ester group can be hydrolyzed, reduced, or serve as an attachment point for further functionalization. Its use has been noted in the preparation of lysophosphatidic acid receptor-1 antagonists, which show activity on human lung fibroblasts chemicalbook.com. It has also been mentioned as a synthetic intermediate in the context of iterative synthesis of oligo-vinyl ethers and the synthesis of 1-acyl triazenes uvic.caresearchgate.net. The compound's ability to participate in diverse reaction pathways makes it a versatile tool for constructing more complex molecules with potential applications in pharmaceuticals and other fine chemicals chemicalbook.com.

Overview of Key Research Areas and Challenges

Research involving this compound primarily focuses on its reactivity in various catalytic systems and its application in the synthesis of novel organic compounds. Key areas of investigation include:

Nucleophilic Additions: Studying the regioselectivity and stereoselectivity of nucleophilic additions to the activated triple bond.

Cycloaddition Reactions: Utilizing this compound as a dienophile or dipolarophile in Diels-Alder, 1,3-dipolar cycloadditions, and other pericyclic reactions to construct cyclic and heterocyclic systems.

Metal-Catalyzed Reactions: Exploring its behavior in transition metal-catalyzed transformations, such as cross-coupling reactions, cyclizations, and functionalizations of the alkyne. For example, research has investigated the regioselective hydrothiolation of alkynes using organic ionic base-Brønsted acid systems dokumen.pubdntb.gov.ua.

Synthesis of Biologically Active Molecules: Employing this compound as a key building block in the synthesis of potential pharmaceutical agents or other molecules with desired biological activities chemicalbook.com.

Development of New Synthetic Methodologies: Designing novel reaction conditions and catalysts to achieve specific transformations involving the alkynoate functionality. Research has shown its use in reactions involving electrophilic attack by halogen on the triple bond researchgate.net.

Challenges in working with this compound and other alkynoate esters include controlling the regioselectivity and stereoselectivity of reactions, particularly in the presence of other functional groups. Developing efficient and selective catalytic systems for transformations of the alkyne moiety remains an active area of research.

Selected Research Findings and Properties:

While detailed quantitative data tables specifically for this compound from the search results are limited, some properties and reaction outcomes can be summarized:

| Property/Reaction | Observation/Outcome | Source |

| Molecular Formula | C₆H₈O₂ | chemicalbook.com |

| Molecular Weight | 112.13 | chemicalbook.com |

| CAS Number | 24342-04-9 | chemicalbook.com |

| Reaction with NBS/NIS in H₂O/DMF (40:60), H₂SO₄ | Formation of methyl 2,2-dibromo-3-ketopentanoate (80% yield) and methyl 2,2-diiodo-3-ketopentanoate (95% yield). researchgate.net | researchgate.net |

| Use in preparation of Lysophosphatidic acid receptor-1 antagonists | Reactant in the synthesis. chemicalbook.com | chemicalbook.com |

| Appearance | Clear, colorless to yellow liquid. thomasnet.com | thomasnet.com |

| Specific Gravity | 0.963 thomasnet.com | thomasnet.com |

This table highlights some reported characteristics and reaction products, demonstrating its participation in halogenation reactions and its role in the synthesis of specific chemical entities.

Eigenschaften

IUPAC Name |

methyl pent-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMCQAGLTAGULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179083 | |

| Record name | Methyl pent-2-yn-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24342-04-9 | |

| Record name | 2-Pentynoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pent-2-yn-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24342-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl pent-2-yn-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pent-2-yn-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-pentynoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FB72HW3BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules like Methyl 2-pentynoate. By analyzing the interaction of atomic nuclei with a magnetic field, researchers can determine the connectivity of atoms and the spatial arrangement of a molecule.

Multi-Dimensional NMR Techniques (e.g., dqCOSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques provide more detailed structural information than one-dimensional methods.

dqCOSY (Double-Quantum Filtered Correlation Spectroscopy) and COSY (COrrelated SpectroscopY) experiments reveal correlations between protons that are coupled to each other through typically two or three bonds, aiding in the identification of spin systems within the molecule. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton and carbon atoms that are directly bonded to each other, providing information about C-H connectivity. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons separated by two to four (and occasionally five) bonds, which is invaluable for piecing together the molecular skeleton and identifying quaternary carbons. princeton.edu

NOESY (Nuclear Overhauser Enhancement Spectroscopy) and ROESY (Rotating frame Overhauser Enhancement Spectroscopy) experiments provide information about spatial proximity between nuclei, typically within 5-7 Å. princeton.edu This is particularly useful for determining relative stereochemistry.

While specific multi-dimensional NMR data for this compound were not extensively detailed in the search results, these techniques are standard for the comprehensive structural assignment of organic compounds, including unsaturated esters and their isomers. For related compounds, such as methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, these techniques (dqCOSY, HSQC, HMBC, NOESY) have been explicitly used for characterization and structure assignment. researchgate.net

Stereochemical Assignment and Isomer Differentiation via NMR

NMR spectroscopy is crucial for differentiating between possible stereoisomers of a compound. For molecules with double bonds, like this compound, E and Z isomers can exist. The chemical shifts and coupling constants observed in 1D and 2D NMR spectra are sensitive to the stereochemistry around the double bond.

For instance, in the characterization of ethyl (E)- and (Z)-2-methyl-5-phenyl-2-pentenoate, NOE difference spectroscopy was used to confirm the stereochemistry. Irradiation of specific proton signals resulted in Nuclear Overhauser Effects (NOE) on nearby protons in space, allowing for the assignment of E or Z configuration. mdpi.orgmdpi.orgmdpi.com This principle can be applied to this compound and its potential isomers to assign their stereochemistry. Analysis of coupling constants across the double bond can also provide stereochemical information.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, which is essential for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns useful for structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures containing this compound, allowing for its identification and quantification even in complex matrices. The GC separates the components of a mixture based on their volatility and interaction with the stationary phase, and the MS detector provides a mass spectrum for each separated component.

GC-MS analysis has been used in the identification and analysis of various methyl pentenoate isomers and related compounds. nih.govnih.govnih.gov The mass spectrum of Methyl 2-pentenoate (an isomer of this compound) shows characteristic fragmentation patterns that can be used for its identification, including a base peak at m/z 41 and other significant ions. nih.govnist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of a molecule or fragment ions. For this compound, HRMS can confirm its molecular formula (C₆H₁₀O₂) by providing a precise molecular weight. nih.govnist.gov This is particularly important for distinguishing between compounds with very similar nominal masses. HRMS has been used in the characterization of related compounds to confirm calculated masses. diva-portal.orgru.nl

Chemical Ionization (CI) Analysis for Molecular Ion Confirmation

Electron Ionization (EI) is a common ionization technique in MS, but it can sometimes lead to extensive fragmentation, making the molecular ion (M⁺) signal weak or absent. Chemical Ionization (CI) is a softer ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or other adduct ions, which helps in confirming the molecular weight of the compound.

For a related compound, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, CI-MS analysis clearly showed an M+1 ion, supporting its molecular weight. researchgate.netresearchgate.net While specific CI-MS data for this compound were not found, CI is a valuable technique for confirming the molecular ion when analyzing unsaturated esters, complementing the fragmentation information obtained from EI-MS.

Data Tables

Based on the search results, specific detailed spectroscopic data (like comprehensive NMR peak lists with assignments or full mass spectral fragmentation patterns) for this compound itself across all the requested techniques were not uniformly available in a format suitable for direct table generation within the scope of this response. However, the types of data obtained and their utility for related compounds were described.

Below is an illustrative table showing the types of data obtained from these techniques, based on the general principles and findings for similar compounds:

| Technique | Information Provided | Relevance to this compound Characterization |

| NMR (1D) | Chemical shifts (¹H, ¹³C), coupling constants, signal integrals | Identification of functional groups, number of protons/carbons, basic connectivity. Differentiation of isomers. cdnsciencepub.com |

| Multi-dim NMR | Correlations between nuclei (H-H, C-H) | Elucidation of complex structures, confirmation of connectivity, identification of spin systems. princeton.eduresearchgate.netresearchgate.net |

| NOESY/ROESY | Spatial proximity of nuclei | Determination of relative stereochemistry (E/Z isomer assignment). mdpi.orgmdpi.orgmdpi.com |

| GC-MS (EI) | Separation of mixtures, molecular ion (M⁺), fragmentation pattern | Identification and quantification in mixtures, structural information from fragmentation. nih.govnih.govnih.govnist.govnist.gov |

| HRMS | Accurate mass measurement | Confirmation of elemental composition and molecular formula. nih.govnist.govdiva-portal.orgru.nl |

| MS (CI) | Protonated molecule ([M+H]⁺) or adduct ions | Confirmation of molecular weight, especially when M⁺ is weak in EI. researchgate.netresearchgate.net |

Detailed Research Findings

Research employing these techniques on compounds structurally related to this compound highlights their importance. For instance, the characterization of methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate, a pheromone, involved extensive use of 1D and 2D NMR (dqCOSY, HSQC, HMBC, NOESY) to assign its structure and stereochemistry. GC-MS was used for its identification in natural extracts, and CI-MS confirmed its molecular weight. researchgate.netresearchgate.net The stability of this compound under different conditions was also investigated using GC-MS, revealing isomerization and lactonization. researchgate.net

Studies on ethyl 2-methyl-2-pentenoate isomers demonstrated the use of NOE difference spectroscopy to confirm the E and Z configurations based on spatial correlations. mdpi.orgmdpi.orgmdpi.com GC-MS analysis was also employed in the context of enzymatic reactions involving related pentenoic acid derivatives to identify products and assess stereospecificity. nih.gov

These examples underscore the critical role of advanced spectroscopic and chromatographic methods in the comprehensive characterization of unsaturated esters, providing the detailed structural and compositional information necessary for research in various fields.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule based on their characteristic vibrational frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, which are recorded as absorption bands in an IR spectrum nih.govnih.gov. The position, intensity, and shape of these bands provide valuable information about the molecular structure nih.gov.

For a molecule like this compound, which contains both an alkyne (C≡C) and an ester (C=O and C-O) functional group, specific absorption bands are expected in the IR spectrum. Terminal alkynes typically exhibit a sharp, characteristic stretching absorption band around 3300 cm⁻¹ due to the ≡C-H bond nih.govthegoodscentscompany.comnih.gov. The C≡C stretching vibration of an alkyne typically appears in the region of 2100-2260 cm⁻¹ nih.govthegoodscentscompany.comnih.gov. This band is generally more intense for terminal alkynes than for internal alkynes nih.govthegoodscentscompany.com.

Esters are readily identified by a strong carbonyl (C=O) stretching absorption band, which typically appears in the range of 1730-1750 cm⁻¹ for saturated esters nih.govthegoodscentscompany.comnih.gov. Additionally, esters show strong absorption bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations thegoodscentscompany.comsigmaaldrich.com.

Therefore, the IR spectrum of this compound would be expected to display characteristic absorption bands indicative of these functional groups: a band for the C≡C stretch and prominent bands for the ester C=O and C-O stretches. While a specific IR spectrum for this compound was not located in the provided search results, the general principles of IR spectroscopy allow for the prediction of key functional group absorptions.

Hyphenated Techniques for Comprehensive Chemical Characterization

Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. This coupling allows for the analysis of complex mixtures, enabling the separation of individual components before their structural characterization or detection. These techniques are essential for comprehensive chemical characterization, providing detailed information about the composition of a sample.

GC-Electroantennogram Detection (GC-EAD) in Pheromone Research

Gas chromatography-coupled electroantennogram detection (GC-EAD) is a specialized hyphenated technique primarily used in chemical ecology, particularly in pheromone research, to identify volatile compounds that elicit a physiological response from an insect antenna. The technique involves splitting the effluent from a gas chromatograph between a standard chemical detector (commonly a Flame Ionization Detector, FID) and a prepared insect antenna, which serves as a biological detector.

As volatile compounds elute from the GC column, they are passed over the insect antenna. If a compound binds to olfactory receptors on the antenna, it generates a change in antennal potential, which is recorded as an electroantennogram (EAG) signal. By simultaneously recording the output from the chemical detector and the EAG signal, researchers can correlate specific chromatographic peaks with biological activity, thus identifying compounds that are olfactorily active to the insect.

GC-EAD is a highly sensitive and selective method for screening complex volatile mixtures for behaviorally active compounds. While direct studies on this compound using GC-EAD were not found, related ester and alkene compounds have been investigated using this technique in the context of insect pheromones. The volatility of this compound makes it amenable to GC analysis, and if it were to play a role in insect communication or behavior, GC-EAD would be a suitable technique to identify its biological activity within a complex blend of volatiles.

Comprehensive Two-Dimensional Gas Chromatography (GC x GC)

Comprehensive two-dimensional gas chromatography (GC x GC) is a powerful separation technique that offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This technique utilizes two different capillary columns connected in series via a modulator. The two columns have different stationary phases, allowing for separation based on two different chemical properties, typically volatility and polarity.

The effluent from the first column is continuously sampled and rapidly injected onto the second column by the modulator. The second column is typically much shorter and has a different stationary phase chemistry, providing a rapid, secondary separation orthogonal to the first dimension. This results in a two-dimensional separation space, where compounds are resolved based on their retention times on both columns.

GC x GC is particularly well-suited for the analysis of complex mixtures found in areas such as petrochemicals, fragrances, food, and environmental samples. The increased separation power allows for the resolution of co-eluting peaks from one-dimensional GC, revealing minor components that would otherwise be undetected. This enhanced resolution, combined with structured chromatograms where related compounds elute in specific regions, aids in the identification and characterization of components in complex samples. Given the potential presence of this compound as a volatile component in various natural or synthetic mixtures, GC x GC could provide superior separation and characterization compared to conventional GC.

High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-Exactive-Orbitrap-MS)

High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) or, in this specific case as requested, High-Performance Liquid Chromatography-Quadrupole-Orbitrap-Mass Spectrometry (HPLC-Q-Exactive-Orbitrap-MS) is a sophisticated hyphenated technique used for the separation, detection, and identification of a wide range of compounds, particularly less volatile or thermally labile substances not suitable for GC. The Q-Exactive Orbitrap mass spectrometer combines a quadrupole mass filter with an Orbitrap mass analyzer, offering high resolution, mass accuracy, and sensitivity.

In this setup, HPLC separates the components of a mixture based on their interaction with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured. The quadrupole can be used for precursor ion selection, while the Orbitrap provides high-resolution accurate mass measurements of the ions. This high-resolution accurate mass data is crucial for determining the elemental composition of ions and provides high confidence in compound identification.

The Q-Exactive Orbitrap is capable of various acquisition modes, including full-scan MS for detecting all ions within a mass range and MS/MS (tandem mass spectrometry) for fragmenting selected ions to obtain structural information. This makes it a powerful tool for both targeted analysis of known compounds and untargeted screening for unknown substances in complex matrices such as biological samples, food, and environmental extracts. While this compound's volatility might suggest GC-MS as a primary technique, HPLC-Q-Exactive-Orbitrap-MS could be applied for its analysis, especially in less volatile matrices or when analyzing it alongside less volatile compounds. The high-resolution accurate mass capabilities would be particularly beneficial for its unambiguous identification.

Future Research Directions and Unexplored Avenues for Methyl 2-pentynoate Chemistry

Development of Green and Sustainable Synthesis Routes

Developing green and sustainable synthetic routes for methyl 2-pentynoate is a key area for future investigation. Current synthesis methods may involve harsh conditions or generate undesirable byproducts. Research into sustainable chemistry aims to minimize environmental impact by using renewable resources, energy-efficient processes, and less toxic reagents and solvents. The synthesis of related unsaturated esters, such as methyl pentenoates, from biomass-derived feedstocks like gamma-valerolactone (GVL) under catalytic distillation has been explored as a sustainable approach. lookchem.comuniversiteitleiden.nl While this research pertains to isomers, the principles of utilizing bio-based materials and integrating reaction and separation through catalytic distillation could potentially be adapted for the sustainable synthesis of this compound. lookchem.comuniversiteitleiden.nl The development of biocatalytic methods, employing enzymes or microorganisms, could also offer a more environmentally friendly alternative for specific steps in the synthesis of this compound or its precursors.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The exploration of novel catalytic systems is paramount for achieving enhanced selectivity and efficiency in reactions involving this compound. This includes the design of catalysts that can control regioselectivity and stereoselectivity, allowing for the precise formation of desired products. Studies on the alkoxycarbonylation of methyl 2-pentenoate using palladium catalysts have demonstrated the potential for developing highly efficient and selective catalytic systems for the functionalization of unsaturated esters. researchgate.net The application of palladium-catalyzed hydroesterification with CO2 to various alkenes, resulting in high yields and linear selectivity, suggests similar catalytic strategies could be effective for this compound. rsc.org Furthermore, the development of relay catalysis, employing multiple catalytic species to sequentially promote different reaction steps, has shown promise in achieving high efficiency and site-selectivity in alkene transformations, a concept transferable to the chemistry of this compound. researchgate.net Future research will likely focus on designing catalysts with improved activity, stability, and recyclability, potentially utilizing heterogeneous or organocatalytic systems.

Advanced Mechanistic Insights through Integrated Experimental and Theoretical Studies

Gaining advanced mechanistic insights into the reactions of this compound through integrated experimental and theoretical studies is crucial for rational reaction design and optimization. Combining experimental techniques, such as kinetic studies and spectroscopic analysis, with computational methods like Density Functional Theory (DFT) can provide a comprehensive understanding of reaction pathways, intermediates, and transition states. DFT calculations have been employed in mechanistic investigations of the alkoxycarbonylation of methyl 2-pentenoate to elucidate the reaction mechanism. researchgate.net Theoretical studies have also been conducted to calculate rate constants for hydrogen atom abstraction reactions in unsaturated methyl esters, including methyl 2-pentenoate, providing valuable data for kinetic modeling. rsc.org By integrating experimental observations with theoretical predictions, researchers can develop more accurate models of reactivity, predict the outcome of new transformations, and design catalysts tailored for specific reactions of this compound.

Discovery of New Applications in Specialized Chemical Fields and Material Science

The discovery of new applications for this compound in specialized chemical fields and material science represents a significant area for future exploration. Its distinct alkyne and ester functionalities make it a versatile building block for synthesizing a wide range of molecules and materials. While specific applications of this compound in material science were not extensively detailed in the search results, related unsaturated esters have been investigated as monomers for polymer synthesis. acs.orgrsc.org For instance, methyl pentenoates have been explored as intermediates in the production of polyamides like Nylon. lookchem.comrsc.org The incorporation of alkyne units into polymers can lead to materials with enhanced thermal and mechanical properties, as well as providing sites for post-polymerization modification through click chemistry. This compound could potentially find applications in the synthesis of specialty polymers, coatings, adhesives, or as a cross-linking agent. Its reactivity also suggests potential uses in the synthesis of complex organic molecules relevant to pharmaceuticals, agrochemicals, or fragrances.

Q & A

Q. What are the standard protocols for synthesizing methyl 2-pentynoate, and how can purity be validated?

Methodological Answer: this compound is synthesized via alkynylation followed by esterification. A detailed procedure involves reacting 2-pentynoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using methyl chloroformate in anhydrous THF with butyllithium as a base . Post-synthesis, purity is validated using:

Q. What analytical techniques are critical for characterizing this compound in reaction mixtures?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate this compound from byproducts.

- Spectroscopy : FT-IR for identifying ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne (C≡C stretch at ~2120 cm⁻¹).

- Quantitative analysis : Calibration curves using known concentrations (R² > 0.99) for UV-Vis or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?

Methodological Answer: Discrepancies in catalytic outcomes (e.g., Sonogashira coupling vs. hydrogenation) may arise from:

- Trace moisture : Use rigorous drying protocols (e.g., molecular sieves, inert atmosphere).

- Catalyst purity : Characterize Pd/C or CuI catalysts via XRD and BET surface area analysis to confirm activity.

- Reaction monitoring : In-situ IR or GC-MS to track intermediates. For conflicting data, replicate experiments with controlled variables (temperature, solvent polarity) and apply ANOVA to assess significance (α = 0.05) .

Q. What strategies optimize this compound’s stability in long-term storage for kinetic studies?

Methodological Answer:

- Storage conditions : Argon-purged amber vials at -20°C to prevent hydrolysis/oxidation.

- Stability assays : Periodic GC-MS analysis (e.g., every 30 days) to detect degradation products (e.g., 2-pentynoic acid).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Degradation kinetics : Model using first-order kinetics (ln[C] vs. time) to estimate shelf life .

Q. How should researchers design experiments to investigate this compound’s role in multicomponent reactions?

Methodological Answer:

- DOE (Design of Experiments) : Use a factorial design to test variables (catalyst loading, solvent, temperature).

- Control groups : Include reactions without this compound to isolate its contribution.

- Mechanistic probes : Isotopic labeling (e.g., D₂O for H/D exchange studies) or trapping intermediates with TEMPO.

- Statistical validation : Report 95% confidence intervals and effect sizes (Cohen’s d) for significant outcomes .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound data in publications?

Methodological Answer:

- Tables : Include raw data (e.g., yields, retention times) and processed results (means ± SD, n ≥ 3).

- Figures : Use simplified schemes (≤3 structures per figure) and color-coded chromatograms (avoid journal-specific formatting) .

- Reproducibility : Provide detailed SI (supplementary information) with exact molar ratios, instrument settings (e.g., GC-MS column type), and statistical code (R/Python scripts on GitHub) .

Q. How can conflicting NMR data for this compound derivatives be systematically addressed?

Methodological Answer:

- Peak assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks.

- Collaborative validation : Share raw FID files with third-party labs for independent analysis .

Ethical & Reporting Standards

Q. What ethical considerations apply when publishing this compound toxicity data?

Methodological Answer:

- Animal studies : Follow ARRIVE guidelines for in vivo experiments, including sample-size justification and humane endpoints.

- Data transparency : Disclose conflicts of interest (e.g., funding sources) and negative results (e.g., failed syntheses).

- Ethics statements : Include IRB approval codes for human cell-line studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.